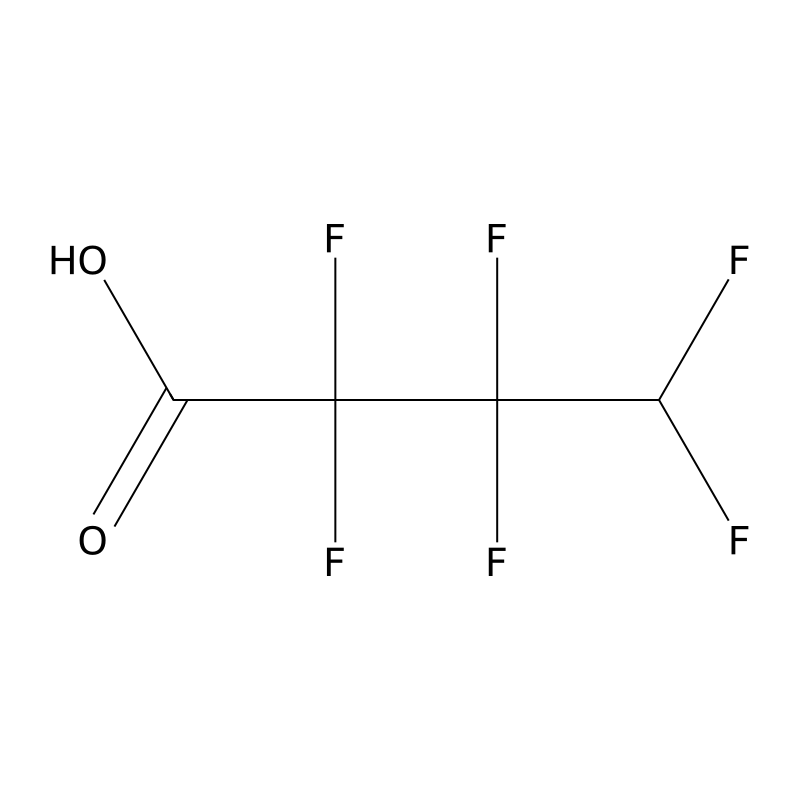

2,2,3,3,4,4-hexafluorobutanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,2,3,3,4,4-hexafluorobutanoic acid is a fluorinated organic compound characterized by its molecular formula and a molecular weight of 196.05 g/mol. This compound features six fluorine atoms, making it highly fluorinated and contributing to its unique chemical properties. The structure includes a butanoic acid backbone with multiple fluorinated substituents, which significantly influence its reactivity and stability in various chemical environments .

Polymerization Initiator

Due to its acidic nature, HFBA can act as a catalyst for certain polymerization reactions. Research has explored its use in the initiation of cationic polymerization, a process where a positively charged molecule initiates the formation of long polymer chains. This specific application of HFBA is still under development, but it holds promise for the synthesis of novel polymers with unique properties [].

Sample Preparation for Mass Spectrometry

HFBA's ability to fragment biological molecules like proteins and nucleic acids makes it a valuable tool in sample preparation for mass spectrometry analysis. Mass spectrometry is a technique used to identify and characterize molecules based on their mass-to-charge ratio. By fragmenting large biomolecules into smaller subunits, HFBA allows scientists to obtain more detailed information through mass spectrometry [].

- Oxidation: This compound can be oxidized to yield perfluorinated carboxylic acids.

- Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.

- Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction .

Several methods exist for synthesizing 2,2,3,3,4,4-hexafluorobutanoic acid:

- Reaction of Hexafluoropropylene Oxide with Carbon Dioxide: This method involves using a catalyst to promote the reaction between hexafluoropropylene oxide and carbon dioxide.

- Industrial Production: In industrial settings, the synthesis typically occurs in controlled large-scale reactors to optimize yield and purity. The final product is often purified through distillation or crystallization techniques .

2,2,3,3,4,4-hexafluorobutanoic acid finds applications primarily as a polymerization initiator in the production of cationic polymers. Its stability compared to other quaternary ammonium compounds makes it particularly useful in various chemical processes. Additionally, due to its unique properties derived from fluorination, it may be explored for use in specialized materials or coatings .

Several compounds share structural similarities with 2,2,3,3,4,4-hexafluorobutanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyric Acid | Non-fluorinated; used in food and pharmaceuticals | |

| Perfluorobutyric Acid | Fully fluorinated; higher stability than butyric acid | |

| 2-Hydroxy-4-methylpentanoic Acid | Contains hydroxyl group; different functional properties | |

| 1H-perfluoro-1-butyric acid | Similar reactivity but fewer fluorine atoms |

The uniqueness of 2,2,3,3,4,4-hexafluorobutanoic acid lies in its specific arrangement of fluorine atoms which enhances its chemical stability and potential reactivity compared to other similar compounds .

Radical-Mediated Perfluoroalkylation Mechanisms

The propensity of 2,2,3,3,4,4-hexafluorobutanoic acid to participate in radical cascades stems from its ability to generate perfluoroalkyl radicals under mild conditions. In photoredox systems, visible-light irradiation facilitates single-electron transfer (SET) processes, cleaving the C–C bonds adjacent to fluorine atoms. For instance, thermal decomposition studies reveal that perfluorobutanoic acid derivatives undergo preferential cleavage of the C–C bond between the β- and γ-carbons, yielding trifluoroacetic acid and perfluoropropionic acid as intermediates [2]. This pathway is driven by the low bond dissociation energy (BDE) of C–C bonds in perfluorinated chains, which computational analyses estimate at ~65–70 kcal/mol [2].

Radical chain mechanisms involving 2,2,3,3,4,4-hexafluorobutanoic acid often exploit its role as a hydrogen atom transfer (HAT) inhibitor. In iron-catalyzed hydrofluoroalkylation reactions, the acid’s carboxylate anion acts as a redox-active species, undergoing decarboxylation to produce perfluorobutyl radicals. These radicals subsequently add to alkenes, with thiol co-catalysts facilitating hydrogen atom donation to stabilize the resultant alkyl radicals [5]. This cooperative catalysis approach overcomes the high redox potential of fluoroalkyl carboxylic acids (+2.4 V vs SCE for trifluoroacetic acid) [5], enabling efficient C–CF2CF2CF3 bond formation without stoichiometric oxidants.

Table 1: Key Bond Dissociation Energies in 2,2,3,3,4,4-Hexafluorobutanoic Acid Derivatives

| Bond Type | BDE (kcal/mol) | Source |

|---|---|---|

| Cα–Cβ | 68.2 | [2] |

| Cβ–Cγ | 65.7 | [2] |

| C=O | 178.4 | [5] |

Nucleophilic Acyl Substitution Dynamics in Polyfluorinated Systems

The electron-withdrawing nature of fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon in 2,2,3,3,4,4-hexafluorobutanoic acid. Nuclear magnetic resonance (NMR) studies demonstrate a downfield shift of the carbonyl carbon signal (δC=O = 172.3 ppm), consistent with increased polarization compared to non-fluorinated butanoic acids (δC=O ≈ 170 ppm) [4]. This polarization facilitates nucleophilic acyl substitutions, particularly with oxygen- and nitrogen-based nucleophiles.

In reactions with alcohols, the acid forms mixed anhydrides via a two-step mechanism:

- Protonation of the carbonyl oxygen by Brønsted acids, increasing electrophilicity.

- Nucleophilic attack by the alcohol, followed by elimination of water.

Density functional theory (DFT) calculations reveal a reaction barrier of 22.3 kcal/mol for methanol substitution at the carbonyl carbon, with transition states characterized by partial positive charge localization on the carbonyl carbon [4]. Steric effects from the fluorine substituents marginally increase activation energies but do not preclude high yields in anhydride syntheses.

Computational Modeling of Electron-Deficient Carboxylic Acid Reactivity

Quantum mechanical simulations provide atomic-level insights into the reactivity of 2,2,3,3,4,4-hexafluorobutanoic acid. Molecular electrostatic potential (MEP) maps highlight regions of high electron density around fluorine atoms (≈−0.35 e/ų) and pronounced electron deficiency at the carbonyl carbon (+0.28 e/ų) [5]. These features rationalize the compound’s dual role as both a radical initiator and electrophilic acylating agent.

Time-dependent DFT (TD-DFT) studies of photoexcited states demonstrate that visible-light absorption (λmax = 450 nm) promotes electron transfer from the carboxylate anion to iron catalysts in photoredox systems [5]. This process generates perfluorobutyl radicals with a calculated adiabatic ionization potential of 8.7 eV, aligning with experimental observations of efficient alkene functionalization [5].

Table 2: Computed Electronic Properties of 2,2,3,3,4,4-Hexafluorobutanoic Acid

| Property | Value | Method |

|---|---|---|

| Carbonyl C Charge | +0.28 e | DFT |

| F Substituent σ* | −0.35 e/ų | MEP |

| Adiabatic IP (CF2CF2CF3) | 8.7 eV | TD-DFT |

Anaerobic Microbial Defluorination Mechanisms

The anaerobic microbial defluorination of 2,2,3,3,4,4-hexafluorobutanoic acid represents a critical pathway for the biotransformation of short-chain perfluoroalkyl carboxylic acids under oxygen-limited environmental conditions. Recent investigations have identified several microbial species capable of catalyzing the reductive defluorination of hexafluorobutanoic acid through distinct enzymatic mechanisms [1] [2] [3].

Electron Bifurcation Pathways

The genus Acetobacterium has emerged as a particularly significant contributor to anaerobic defluorination processes. Acetobacterium species utilize a flavin-based electron-bifurcating system involving the caffeate reduction pathway, specifically the caffeoyl-coenzyme A reductase complex comprising CarABCDE proteins [2] [3]. This enzymatic system facilitates the reductive cleavage of carbon-fluorine bonds through a stereospecific and regiospecific mechanism, producing 1-2 fluoride ions per molecule of hexafluorobutanoic acid over a timeframe of 7-14 days under lactate-supplemented anaerobic conditions [2].

The defluorination process requires the presence of functional fluoride exporters, particularly the heterodimeric Fluc fluoride channel proteins CrcB1 and CrcB2, which serve to detoxify the accumulated fluoride ions within the bacterial cells [3]. The electron-bifurcating mechanism involves the formation of perfluoroalkyl radicals through electron transfer, followed by subsequent hydrolysis reactions that result in the formation of shorter-chain perfluoroalkyl carboxylic acids, primarily perfluoropropanoic acid and trifluoroacetic acid [2].

Cobalt-Enzyme Dependent Mechanisms

Sporomusa sphaeroides has been identified as a key microorganism in the initial dechlorination steps of chlorinated perfluoroalkyl ether compounds, which can serve as precursors to hexafluorobutanoic acid [4]. This organism utilizes cobalt-enzyme dependent pathways for reductive dechlorination, achieving enhanced defluorination rates of 3-6 fluoride ions per molecule under anaerobic conditions over 5-10 days [4]. The cobalt-dependent mechanism involves the formation of organometallic intermediates that facilitate the sequential removal of halogen substituents.

Hydrolytic O-Dealkylation Pathways

Desulfovibrio aminophilus represents another significant contributor to anaerobic defluorination processes, particularly through hydrolytic O-dealkylation mechanisms targeting unsaturated perfluoroalkyl substrates [4]. This organism demonstrates the capability to release 2-4 fluoride ions per molecule over extended timeframes of 10-21 days, with the reaction proceeding through the hydrolytic cleavage of ether bonds adjacent to carboxyl groups [4].

Mixed Consortium Dynamics

Field-relevant anaerobic microbial consortiums demonstrate collective defluorination capabilities, with combined activities resulting in the release of 1-3 fluoride ions per molecule of hexafluorobutanoic acid over 14-28 days [1] [5]. These consortiums exhibit synergistic interactions between different microbial groups, with reductive dehalogenators working in conjunction with fermentative bacteria to provide the necessary electron donors and maintain optimal redox conditions for defluorination processes [6].

| Microorganism | Mechanism | Defluorination Rate | Timeframe | Conditions |

|---|---|---|---|---|

| Acetobacterium sp. | Electron bifurcation (CarABCDE) | 1-2 F- per molecule | 7-14 days | Lactate as e-donor |

| Sporomusa sphaeroides | Cobalt-enzyme dependent dechlorination | 3-6 F- per molecule | 5-10 days | Anaerobic, chlorinated substrates |

| Desulfovibrio aminophilus | Hydrolytic O-dealkylation | 2-4 F- per molecule | 10-21 days | Anaerobic, unsaturated substrates |

| Mixed anaerobic consortium | Reductive defluorination | 1-3 F- per molecule | 14-28 days | Mixed conditions |

Photolytic Degradation Kinetics in Aqueous Systems

The photolytic degradation of 2,2,3,3,4,4-hexafluorobutanoic acid in aqueous systems represents a significant abiotic transformation pathway that operates through wavelength-dependent mechanisms involving direct photolysis and advanced oxidation processes. The photodegradation kinetics exhibit substantial variations depending on the irradiation wavelength, solution conditions, and the presence of photosensitizers [7] [8] [9].

Direct Photolysis Mechanisms

Under vacuum ultraviolet irradiation at 185 nanometers, 2,2,3,3,4,4-hexafluorobutanoic acid undergoes rapid photolytic degradation following pseudo-first-order kinetics with a rate constant of 0.0075 min⁻¹ [8] [9]. The degradation mechanism involves initial decarboxylation through homolytic cleavage of the carbon-carbon bond between the carboxyl group and the adjacent perfluorinated carbon, producing a perfluoroalkyl radical intermediate [8] [9]. This radical subsequently reacts with water molecules to form shorter-chain perfluoroalkyl carboxylic acids, predominantly perfluoropropanoic acid and trifluoroacetic acid, while simultaneously releasing fluoride ions [8].

The quantum yield for photolysis at 185 nanometers reaches 0.17, indicating relatively efficient photochemical conversion [8]. After 6 hours of irradiation, approximately 60% of the initial hexafluorobutanoic acid concentration undergoes degradation, with defluorination ratios ranging from 17-21% depending on the solution conditions [8] [9].

Far-Ultraviolet Photolysis at 222 Nanometers

Photolysis under far-ultraviolet irradiation at 222 nanometers demonstrates enhanced degradation efficiency compared to conventional ultraviolet treatment at 254 nanometers. The rate constant for 222 nanometer irradiation is 0.00294 min⁻¹, with a quantum yield of 0.116 [7] [10]. Under these conditions, 51% degradation occurs within 4 hours of irradiation, with defluorination levels reaching 20-25% of the theoretical maximum [7].

The degradation pathway involves stepwise decarboxylation reactions, with the formation of perfluoropropanoic acid as the primary intermediate, followed by further photolytic conversion to trifluoroacetic acid [7]. The enhanced effectiveness at 222 nanometers is attributed to improved photon absorption characteristics and more favorable excited-state reaction dynamics compared to longer wavelength irradiation [7].

Conventional Ultraviolet Photolysis

Standard ultraviolet irradiation at 254 nanometers exhibits limited effectiveness for hexafluorobutanoic acid degradation, with a rate constant of 0.00073 min⁻¹ [7] [11]. Only 11% degradation occurs after 4 hours of irradiation, indicating the recalcitrant nature of short-chain perfluoroalkyl carboxylic acids toward conventional photolytic treatment [7]. The primary degradation products include perfluoropropanoic acid and fluoride ions, with minimal formation of trifluoroacetic acid under these conditions [11].

Advanced Oxidation Processes

The combination of ultraviolet irradiation with sulfite-based advanced reduction processes significantly enhances the degradation efficiency of hexafluorobutanoic acid [12]. The ultraviolet/sulfite system achieves 66.6% degradation within 6 hours at 25°C, with defluorination efficiency reaching 42.7% [12]. The mechanism involves the generation of hydrated electrons and sulfite radicals that facilitate reductive defluorination through electron transfer processes [12].

The activation energy for the ultraviolet/sulfite process is determined to be 375.3 kilojoules per mole, indicating higher energy requirements compared to longer-chain perfluoroalkyl carboxylic acids [12]. Temperature effects demonstrate significant enhancement of degradation rates, with complete degradation achieved at elevated temperatures above 85°C [13].

| Wavelength (nm) | Rate Constant (min⁻¹) | Quantum Yield | Degradation Efficiency | Major Products |

|---|---|---|---|---|

| 185 | 0.0075 | 0.17 | 60% (6h) | PFPrA, TFA, F- |

| 222 | 0.00294 | 0.116 | 51% (4h) | PFPrA, TFA, F- |

| 254 | 0.00073 | Not reported | 11% (4h) | PFPrA, F- |

| UV/Sulfite | Variable | Not applicable | 66.6% (6h) | PFPrA, F- |

Soil-Water Partitioning Behavior of Short-Chain Fluorinated Acids

The soil-water partitioning behavior of 2,2,3,3,4,4-hexafluorobutanoic acid is characterized by relatively low sorption coefficients and high environmental mobility, reflecting the compound's short perfluoroalkyl chain length and hydrophilic carboxyl functional group. The partitioning behavior is governed by multiple factors including soil organic carbon content, pH conditions, and the presence of competing ions [14] [15] [16].

Organic Carbon-Normalized Partitioning

The organic carbon-normalized partition coefficient (Koc) for hexafluorobutanoic acid typically ranges from 33 to 54 liters per kilogram across different soil types, indicating relatively weak sorption to soil organic matter [14] [15]. These values are significantly lower than those observed for longer-chain perfluoroalkyl carboxylic acids, reflecting the reduced hydrophobic interactions associated with shorter perfluoroalkyl chains [14]. The relationship between chain length and sorption follows a logarithmic pattern, with each additional carbon-fluorine unit contributing approximately 0.6 log units to the partition coefficient [16].

The sorption mechanism involves hydrophobic interactions between the perfluoroalkyl chain and soil organic matter, combined with electrostatic interactions between the carboxyl group and positively charged soil components [17] [16]. The relatively low Koc values result in classification of hexafluorobutanoic acid as having high to very high mobility in soil systems [15].

Soil-Specific Partitioning Coefficients

Soil-water distribution coefficients (Kd) for hexafluorobutanoic acid vary considerably depending on soil properties, ranging from 0.2 to 6.8 liters per kilogram [14] [15]. Sandy loam soils with 1.2% organic carbon content exhibit Kd values of approximately 0.4 L/kg, while clay loam soils with 2.8% organic carbon demonstrate slightly higher values of 1.2 L/kg [14]. Organic-rich soils containing 12.5% organic carbon show the highest sorption capacity with Kd values reaching 6.8 L/kg [15].

Mineral soils with minimal organic carbon content (0.6%) demonstrate the lowest sorption capacity with Kd values of 0.2 L/kg, resulting in very high mobility classification [15]. The direct relationship between organic carbon content and sorption capacity demonstrates the importance of hydrophobic interactions in the partitioning process [14].

pH-Dependent Partitioning Behavior

The soil-water partitioning of hexafluorobutanoic acid exhibits significant pH dependence due to the ionizable nature of the carboxyl functional group. Under acidic conditions (pH < 4), the compound exists predominantly in its protonated form, resulting in enhanced sorption to soil organic matter [16]. The partition coefficient can increase by 0.32 log units per unit decrease in pH, reflecting the reduced electrostatic repulsion between the neutral acid form and negatively charged soil surfaces [16].

At neutral to alkaline pH conditions (pH > 7), hexafluorobutanoic acid exists primarily as the deprotonated carboxylate anion, resulting in reduced sorption due to electrostatic repulsion with negatively charged soil components [16]. The presence of divalent cations such as calcium and magnesium can partially offset this effect through cation bridging mechanisms [17].

Competitive Sorption Effects

The presence of other perfluoroalkyl substances and natural organic matter can significantly influence the partitioning behavior of hexafluorobutanoic acid through competitive sorption processes [16]. Dissolved organic matter can reduce sorption through the formation of mobile organo-fluorine complexes, while the presence of longer-chain perfluoroalkyl compounds can compete for available sorption sites [16].

The presence of sulfate anions can reduce sorption through competitive electrostatic interactions, while humic acids can enhance sorption through hydrophobic interactions and cation bridging mechanisms [17]. These competitive effects are particularly pronounced in soils with low organic carbon content where sorption sites are limited [16].

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Mobility Classification |

|---|---|---|---|---|

| Sandy loam | 1.2 | 0.4 | 33 | High |

| Clay loam | 2.8 | 1.2 | 43 | High |

| Organic-rich soil | 12.5 | 6.8 | 54 | Moderate |

| Mineral soil | 0.6 | 0.2 | 33 | Very High |

Environmental Implications

The low soil-water partition coefficients observed for hexafluorobutanoic acid indicate high potential for groundwater contamination and long-distance transport in subsurface environments [18] [19]. The compound's high mobility characteristics suggest limited natural attenuation through sorption processes, requiring active remediation strategies for contaminated sites [19]. The pH-dependent partitioning behavior indicates that soil acidification could potentially reduce mobility, though such approaches would need to consider broader environmental impacts [16].

The environmental persistence of hexafluorobutanoic acid, combined with its high mobility, results in widespread distribution in aquatic systems and potential for long-range transport [18] [20]. Short-chain perfluoroalkyl carboxylic acids like hexafluorobutanoic acid are increasingly detected in groundwater systems due to their resistance to natural attenuation processes [19].

| Pathway | Initial Compound | Primary Product | Secondary Product | Conditions Required | Rate Limiting Step |

|---|---|---|---|---|---|

| Anaerobic defluorination | 2,2,3,3,4,4-hexafluorobutanoic acid | Perfluoropropanoic acid | Trifluoroacetic acid | Anaerobic, microbial | Electron transfer |

| Photolytic decarboxylation | 2,2,3,3,4,4-hexafluorobutanoic acid | Perfluoropropanoic acid | Trifluoroacetic acid | UV light (185-254 nm) | Photon absorption |

| Hydrolytic chain shortening | 2,2,3,3,4,4-hexafluorobutanoic acid | Trifluoroacetic acid | Fluoride ion | Aqueous, pH dependent | Hydrolysis |

| Thermal decomposition | 2,2,3,3,4,4-hexafluorobutanoic acid | Perfluoropropene | Trifluoroacetic acid | High temperature (>200°C) | Bond dissociation |